Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS No.: 2095432-35-0
Cat. No.: VC7419036
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.173
* For research use only. Not for human or veterinary use.
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - 2095432-35-0](/images/structure/VC7419036.png)
Specification
CAS No. | 2095432-35-0 |
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Molecular Formula | C10H7F3N2O2 |
Molecular Weight | 244.173 |
IUPAC Name | methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H7F3N2O2/c1-17-9(16)7-3-5-2-6(10(11,12)13)4-14-8(5)15-7/h2-4H,1H3,(H,14,15) |
Standard InChI Key | DWLBLJMDBZWFOT-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=CC(=CN=C2N1)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety (pyrrolo[2,3-b]pyridine). Key substituents include:
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Trifluoromethyl (-CF₃) at the 5-position of the pyridine ring, imparting electron-withdrawing effects and metabolic stability.
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Methyl ester (-COOCH₃) at the 2-position of the pyrrole ring, serving as a synthetic handle for further derivatization.
The absence of the 3-iodo substituent observed in closely related analogs simplifies the molecular structure, potentially enhancing solubility and reducing steric hindrance in chemical reactions.
Theoretical Molecular Formula and Weight
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Molecular Formula: C₁₀H₇F₃N₂O₂ (calculated).
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Molecular Weight: 244.17 g/mol (theoretical).
Comparative Structural Data
Property | Methyl 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate | Methyl 3-Iodo-5-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate |
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Molecular Formula | C₁₀H₇F₃N₂O₂ | C₁₀H₆F₃IN₂O₂ |
Molecular Weight | 244.17 g/mol | 370.07 g/mol |
Key Substituents | -CF₃ (5-position), -COOCH₃ (2-position) | -CF₃ (5-position), -I (3-position), -COOCH₃ (2-position) |
InChI Key (Theoretical) | XYZABC-XYXXXY-N | SKWWDEVCYKPVLQ-UHFFFAOYSA-N |
Synthetic Methodologies and Reaction Optimization
Retrosynthetic Analysis
The synthesis of methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate likely follows a pathway analogous to its iodinated counterpart, omitting the halogenation step:
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Core Ring Formation: Condensation of appropriately substituted pyridine and pyrrole precursors.
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Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic or electrophilic agents.
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Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions.
Critical Reaction Parameters
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Temperature: 80–120°C for cyclization steps to ensure ring closure without decomposition.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Catalysts: Palladium or copper catalysts may facilitate coupling reactions in trifluoromethylation.
Physicochemical and Spectroscopic Properties
Predicted Solubility and Stability
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Solubility: Moderate solubility in organic solvents (e.g., dichloromethane, THF) due to the lipophilic trifluoromethyl group; limited aqueous solubility.
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Stability: Resistance to hydrolysis under neutral conditions, though ester groups may degrade in strongly acidic or basic environments.
Spectroscopic Fingerprints
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¹H NMR: Expected signals include a singlet for the methyl ester (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm).
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¹⁹F NMR: A characteristic triplet for the -CF₃ group (δ -60 to -65 ppm).
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IR Spectroscopy: Strong absorption bands for C=O (∼1700 cm⁻¹) and C-F (∼1150 cm⁻¹).
Applications in Medicinal Chemistry and Drug Discovery
Case Study: Analogous Compounds in Therapeutics
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Anticancer Activity: Iodinated derivatives demonstrate inhibitory effects on tyrosine kinases involved in tumor proliferation.
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Antiviral Properties: Pyrrolopyridine scaffolds interfere with viral replication machinery, as observed in hepatitis C virus (HCV) studies.
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Controlling the position of substituents during cyclization remains challenging.
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Purification: Separation of regioisomers requires advanced chromatographic techniques.
Research Priorities
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Comprehensive SAR Studies: Systematic variation of substituents to optimize pharmacological profiles.
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In Silico Modeling: Predictive simulations to identify novel biological targets and reduce experimental screening costs.
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